molecular formula C15H20N2O3 B13890149 1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid

1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid

Katalognummer: B13890149
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: GHVVLLFPTSVZGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a phenylethylcarbamoyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Phenylethylcarbamoyl Group: This step involves the reaction of the piperidine derivative with phenylethyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylethylcarbamoyl group may enhance binding affinity to specific targets, while the piperidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

    Piperidine-2-carboxylic acid: A simpler analog without the phenylethylcarbamoyl group.

    Phenylethylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness: 1-(1-Phenylethylcarbamoyl)piperidine-2-carboxylic acid is unique due to the combination of the piperidine ring, phenylethylcarbamoyl group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C15H20N2O3

Molekulargewicht

276.33 g/mol

IUPAC-Name

1-(1-phenylethylcarbamoyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C15H20N2O3/c1-11(12-7-3-2-4-8-12)16-15(20)17-10-6-5-9-13(17)14(18)19/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,16,20)(H,18,19)

InChI-Schlüssel

GHVVLLFPTSVZGL-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)N2CCCCC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.